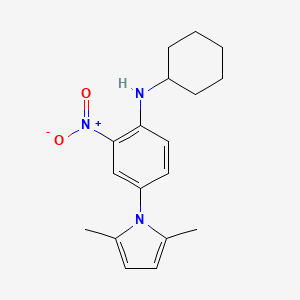
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTZ belongs to the class of compounds called triazole-thioacetanilides, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In infectious diseases, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have antibacterial and antifungal properties. In neurological disorders, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments include its well-studied and established synthesis method, as well as its potential therapeutic applications in various fields. However, the limitations of using N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. In cancer research, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its potential as a therapeutic agent. In infectious diseases, further studies are needed to determine the efficacy of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide against various bacterial and fungal strains. In neurological disorders, further studies are needed to determine the potential neuroprotective effects of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the reaction of 2-amino-5-chloro-2-methoxybenzoic acid with thiosemicarbazide, followed by cyclization with sodium nitrite and hydrochloric acid. The resulting compound is then acetylated with acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In infectious diseases, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its antibacterial and antifungal properties. In neurological disorders, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-18-9-3-2-7(12)4-8(9)15-10(17)5-19-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCACIBXHWDVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)

![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)


![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)